molecular formula C12H10N2O B092014 3-(3-Formyl-1H-indol-1-yl)propanenitrile CAS No. 18109-11-0

3-(3-Formyl-1H-indol-1-yl)propanenitrile

Cat. No.: B092014
CAS No.: 18109-11-0
M. Wt: 198.22 g/mol
InChI Key: UTWRGCLFZOWWSI-UHFFFAOYSA-N
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Description

3-(3-Formyl-1H-indol-1-yl)propanenitrile is an organic compound with the molecular formula C12H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group at the third position of the indole ring and a nitrile group attached to a propyl chain. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Formyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Formyl-1H-indol-1-yl)propanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of indole derivatives’ biological activities, including their potential as anti-cancer agents.

    Medicine: Research explores its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 3-(3-Formyl-1H-indol-1-yl)acetonitrile
  • 3-(3-Formyl-1H-indol-1-yl)butanenitrile
  • 3-(3-Formyl-1H-indol-1-yl)pentanenitrile

Comparison: 3-(3-Formyl-1H-indol-1-yl)propanenitrile is unique due to its specific propyl chain length, which influences its reactivity and interaction with other molecules. Compared to its analogs with shorter or longer chains, it offers a balance between steric hindrance and electronic effects, making it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

3-(3-formylindol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWRGCLFZOWWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366271
Record name 3-(3-Formyl-1H-indol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18109-11-0
Record name 3-(3-Formyl-1H-indol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formyl-1H-indol-1-yl)propanenitrile
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